molecular formula C8H15ClN2O B2562178 [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride CAS No. 2270906-71-1

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride

Cat. No.: B2562178
CAS No.: 2270906-71-1
M. Wt: 190.67
InChI Key: WTVKMUIMXRBPSW-UHFFFAOYSA-N
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Description

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is a chemical compound with the empirical formula C6H11ClN2O It is a derivative of 3,5-dimethylisoxazole, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride typically involves the reaction of 3,5-dimethylisoxazole with appropriate reagents to introduce the dimethylamine group. One common method involves the use of 4-(bromomethyl)-3,5-dimethylisoxazole as an intermediate, which reacts with dimethylamine under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: The parent compound, which lacks the dimethylamine group.

    4-(Bromomethyl)-3,5-dimethylisoxazole: An intermediate used in the synthesis of the target compound.

    3,5-Dimethylisoxazol-4-yl-4-boronic acid: Another derivative with different functional groups.

Uniqueness

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is unique due to the presence of both the dimethylamine and hydrochloride groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a versatile scaffold for drug design .

Biological Activity

[(3,5-Dimethylisoxazol-4-yl)methyl]dimethylamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole ring, which is known for its ability to mimic acetyl-lysine residues in histone proteins. This characteristic is significant for the inhibition of bromodomain-containing proteins, which play a crucial role in gene regulation through histone acetylation.

  • Bromodomain Inhibition : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere. It competes with acetylated peptides for binding to bromodomains, particularly BRD4, which is implicated in various cancers and inflammatory diseases .
  • Antiproliferative Effects : Compounds containing the 3,5-dimethylisoxazole structure have shown antiproliferative effects in various cancer cell lines by disrupting the interaction between bromodomains and acetylated lysines .

Biological Activity Data

Recent studies have highlighted the biological activities associated with this compound. Below is a summary of key findings from various research articles:

Study Activity Assessed IC50/EC50 Values Notes
Wellaway et al. (2020)Inhibition of BRD4IC50 ~7 μMDemonstrated selective inhibition against BRD4(1) over other bromodomains .
PMC3188285 (2011)Displacement of acetylated peptidesBinding affinity confirmed via X-ray crystallographyConfirmed that the compound mimics acetyl-lysine effectively .
Academia.edu (2011)Antiproliferative effects on cancer cellsEC50 values ranging from 1.6 to 5.7 μM across different assaysShowed potential for therapeutic applications in metabolic syndrome .

Case Study 1: Cancer Cell Lines

A study investigating the effects of 3,5-dimethylisoxazole derivatives on various cancer cell lines demonstrated significant antiproliferative activity. The derivatives were tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing IC50 values around 5 μM.

Case Study 2: Inflammatory Response Modulation

Research indicated that compounds with the 3,5-dimethylisoxazole scaffold could inhibit the release of pro-inflammatory cytokines in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a potential therapeutic role in treating inflammatory diseases .

Properties

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N-dimethylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-6-8(5-10(3)4)7(2)11-9-6;/h5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVKMUIMXRBPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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